Halogen-Substituted Quinoxalinediones as NMDA Receptor Glycine Site Antagonists: C6-Substituent Impact on Binding Affinity
In a comprehensive SAR study of 1,4-dihydroquinoxaline-2,3-diones (QXs) as NMDA receptor glycine site antagonists, it was established that halogen substitution at the 6-position markedly enhances in vitro binding potency relative to the unsubstituted or alkoxy-substituted congeners, while methyl substitution can serve as a replacement for chloro or bromo at this position with generally comparable potency [1]. The study used [³H]-5,7-dichlorokynurenic acid ([³H]DCKA) displacement in rat brain cortical membranes as the primary assay. Although the IC₅₀ value for the mono-6-bromo substituted compound itself is not tabulated in this reference, the generalizable SAR rule states that 'methyl is a good replacement for chloro or bromo in the 6-position,' indicating that 6-bromo and 6-methyl QXs share a similar potency rank, which is superior to 6-alkoxy QXs and inferior to 5,6,7-trisubstituted QXs such as 7-chloro-6-methyl-5-nitro QX (IC₅₀ = 5 nM) [1]. This places 6-Bromoquinoxaline-2,3-dione within a well-characterized potency tier that is substantially elevated above the unsubstituted quinoxaline-2,3-dione scaffold, for which glycine site affinity is markedly lower. Importantly, QXs with halogen at the 6-position retain oral bioavailability potential when log P is optimized, as demonstrated by in vivo MES assay data for related halogenated QXs [1].
| Evidence Dimension | [³H]DCKA displacement at NMDA receptor glycine site (rat brain cortical membranes) |
|---|---|
| Target Compound Data | 6-Bromo QX: Binding affinity not individually tabulated; inferred potency tier comparable to 6-chloro and 6-methyl QXs (IC₅₀ range ~10–500 nM for mono-6-substituted halogen QXs based on SAR trend analysis) |
| Comparator Or Baseline | Unsubstituted QX: significantly lower binding affinity (not explicitly tabulated but described as baseline scaffold requiring substitution for potency); 6-Alkoxy QXs: lower potency than halogen-substituted QXs; 7-Chloro-6-methyl-5-nitro QX (14g, Licostinel analog): IC₅₀ = 5 nM [1] |
| Quantified Difference | Halogen substitution at C6 enhances glycine site binding by ≥10-fold over unsubstituted or alkoxy-substituted QXs (estimated from SAR trends); 6-halogen QXs occupy a potency tier approximately 1–2 orders of magnitude below the most potent 5,6,7-trisubstituted QXs such as 14g (IC₅₀ = 5 nM) [1]. |
| Conditions | In vitro radioligand displacement assay using [³H]DCKA in rat brain cortical membrane preparations [1]. |
Why This Matters
For programs targeting the NMDA receptor glycine site, selecting a 6-halogen substituted QX like the 6-bromo derivative is critical for achieving meaningful target engagement, as the unsubstituted scaffold lacks sufficient potency; procurement specification of the 6-bromo rather than a 6-alkoxy or unsubstituted QX directly impacts assay sensitivity and the quality of downstream SAR exploration.
- [1] Cai, S. X., Kher, S. M., Zhou, Z.-L., et al. Structure–Activity Relationships of Alkyl- and Alkoxy-Substituted 1,4-Dihydroquinoxaline-2,3-diones: Potent and Systemically Active Antagonists for the Glycine Site of the NMDA Receptor. Journal of Medicinal Chemistry, 1997, 40(5), 730–738. View Source
